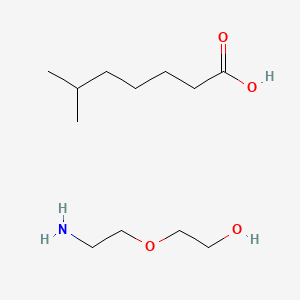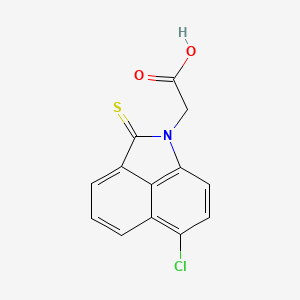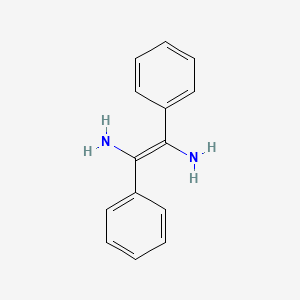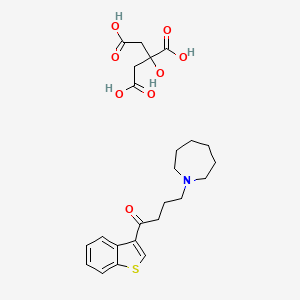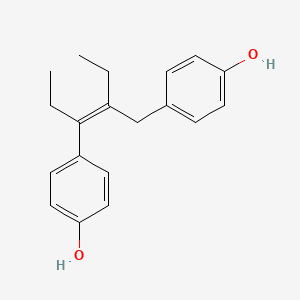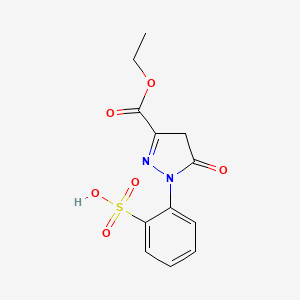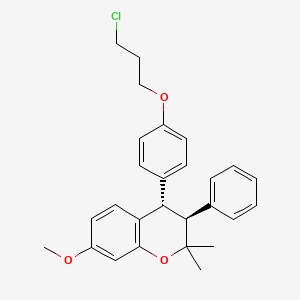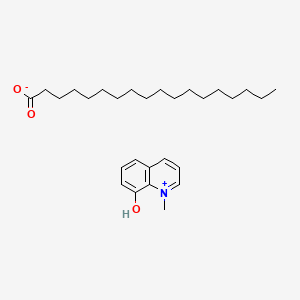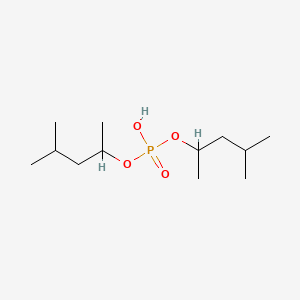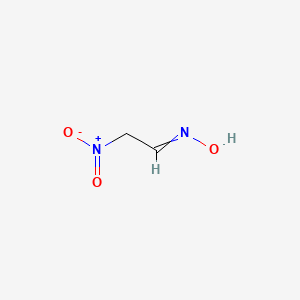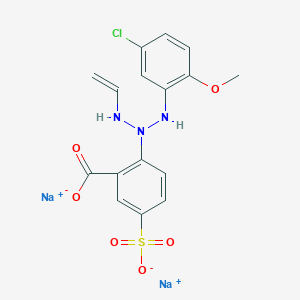
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,10-Trimethyl-2-methylenebicyclo(720)undec-5-en-3-yl acetate is a chemical compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the reaction of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane
- Bicyclo(7.2.0)undeca-2,5-diene-2-ethanol,6,10,10-trimethyl-, 2-acetate
Uniqueness
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
84963-21-3 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
[(5Z)-6,10,10-trimethyl-2-methylidene-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,14-16H,2,6,8-10H2,1,3-5H3/b11-7- |
Clave InChI |
PCWBTUVJUUAINW-XFFZJAGNSA-N |
SMILES isomérico |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
SMILES canónico |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


